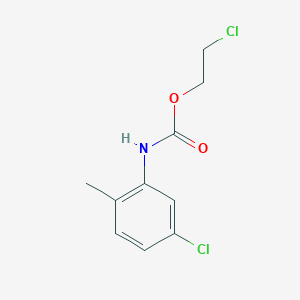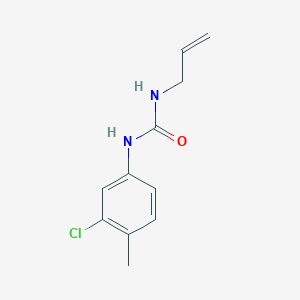
3-Methoxy-2-methyl-3-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.276 g/mol It is a secondary alcohol with a methoxy group and a phenyl group attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-3-phenylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methoxy-2-methyl-3-phenylbutan-2-one with a suitable reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-3-phenylbutan-2-ol can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-methyl-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-3-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-2-methyl-3-phenylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a methoxy group and a phenyl group allows for unique reactivity and interactions compared to other similar compounds .
Properties
CAS No. |
6337-71-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-methoxy-2-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-11(2,13)12(3,14-4)10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
InChI Key |
CTXWOPTUGKPLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C1=CC=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)

![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)



